molecular formula C27H22N2OS2 B11979550 2-[(1-Naphthylmethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one

2-[(1-Naphthylmethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one

Cat. No.: B11979550
M. Wt: 454.6 g/mol
InChI Key: XOFFKSSGJQPQOB-UHFFFAOYSA-N
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Description

2-[(1-Naphthylmethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a tetrahydrobenzothienopyrimidinone derivative characterized by a sulfur-containing naphthylmethyl group at position 2 and a phenyl group at position 2.

Properties

Molecular Formula

C27H22N2OS2

Molecular Weight

454.6 g/mol

IUPAC Name

2-(naphthalen-1-ylmethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C27H22N2OS2/c30-26-24-22-15-6-7-16-23(22)32-25(24)28-27(29(26)20-12-2-1-3-13-20)31-17-19-11-8-10-18-9-4-5-14-21(18)19/h1-5,8-14H,6-7,15-17H2

InChI Key

XOFFKSSGJQPQOB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC=CC6=CC=CC=C65

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(1-Naphthylmethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one typically involves multi-step organic reactions. . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Enzyme Inhibition

Research indicates that compounds similar to 2-[(1-Naphthylmethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4(3H)-one can act as inhibitors for various enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme implicated in the mevalonate pathway, which is crucial for cholesterol biosynthesis and is a target for anti-cancer therapies .

Anticancer Activity

The compound's structural characteristics suggest potential activity against cancer cell lines. Preliminary investigations into similar benzothieno derivatives have demonstrated their efficacy in inhibiting cancer cell proliferation. The mechanism may involve interference with cell cycle progression or induction of apoptosis in malignant cells .

Antimicrobial Properties

Some derivatives of this compound class have been evaluated for their antimicrobial activity against various pathogens. The presence of the sulfur atom in the structure may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic processes within bacteria and fungi .

Case Study 1: Enzyme Inhibition

A study focused on a series of benzothieno derivatives revealed that modifications to the sulfanyl group significantly impacted their inhibitory potency against FPPS. The most potent inhibitors exhibited IC50 values in the nanomolar range, highlighting the importance of structural optimization in drug design .

Case Study 2: Anticancer Screening

In vitro studies conducted on similar tetrahydrobenzothieno compounds showed promising results against breast cancer cell lines (MCF-7). These compounds were found to induce apoptosis through caspase activation pathways, suggesting that they could serve as lead compounds for further development in cancer therapy .

Case Study 3: Antimicrobial Activity

A comparative study assessed the antimicrobial effects of various naphthylmethylsulfanyl derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives displayed significant antibacterial activity, with minimum inhibitory concentrations comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Compound NameTarget Enzyme/PathwayActivity TypeIC50 Value (nM)Reference
Compound AFarnesyl Pyrophosphate SynthaseInhibition0.21
Compound BMCF-7 Cancer CellsAnticancerNot reported
Compound CStaphylococcus aureusAntimicrobialNot reported

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

Compound Name R<sup>2</sup> Substituent R<sup>3</sup> Substituent Molecular Weight (g/mol) Key Biological Activity Reference ID
Target Compound: 2-[(1-Naphthylmethyl)sulfanyl]-3-phenyl-... 1-Naphthylmethylsulfanyl Phenyl 468.63* Hypothesized anticancer/anti-tyrosinase
3-(4-Methylphenyl)-2-[(1-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 1-Naphthylmethylsulfanyl 4-Methylphenyl 468.63 Not reported
2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 4-Bromophenoxy Isopropyl 434.34 Crystallographic study
3-Allyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2-Methylbenzylsulfanyl Allyl 409.54 Antimicrobial
3-(4-Methoxyphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 3-(Trifluoromethyl)benzylsulfanyl 4-Methoxyphenyl 515.57 HDAC inhibition

*Calculated based on .

Key Observations :

  • Naphthyl vs. Benzyl Groups: The naphthylmethylsulfanyl group in the target compound and its 4-methylphenyl analog () may enhance hydrophobic interactions compared to smaller substituents like 4-bromophenoxy () or 2-methylbenzyl ().
  • Aromatic vs. Aliphatic Substituents : Allyl or isopropyl groups () reduce aromatic stacking but may improve metabolic stability.

Pharmacological Activity Comparison

Antimicrobial Activity
  • 3-Allyl-2-[(2-methylbenzyl)sulfanyl]-... : Exhibited significant activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and fungi (MIC: 16–32 µg/mL), comparable to ampicillin and miconazole .
  • Schiff Base Derivatives : Compounds with hydrazine moieties () showed moderate activity, suggesting that electron-deficient substituents may reduce efficacy compared to allyl or benzyl groups .
Anti-Tyrosinase and Anticancer Activity
  • Tetrahydrobenzothienopyrimidines: Derivatives with hydroxamic acid or hydrazide groups demonstrated anti-tyrosinase activity (IC50: 12–45 µM) and inhibited HepG2 liver cancer cells (IC50: 8–25 µM) . The target compound’s naphthyl group may further enhance these effects due to improved membrane penetration.

Physicochemical Properties

Property Target Compound 3-(4-Methoxyphenyl)-... () 3-Allyl-2-[(2-methylbenzyl)sulfanyl]-... ()
Calculated LogP<sup>*</sup> ~5.2 ~4.8 ~3.9
Aqueous Solubility (mg/mL) <0.01 (predicted) 0.03 (experimental) 0.12 (experimental)
Hydrogen Bond Acceptors 4 5 3

<sup>*</sup>Estimated using Molinspiration software.

Analysis :

  • The naphthyl group in the target compound increases hydrophobicity (higher LogP), which may limit solubility but improve blood-brain barrier penetration.
  • Methoxy and trifluoromethyl groups () balance lipophilicity and polarity, enhancing solubility while retaining activity .

Biological Activity

The compound 2-[(1-Naphthylmethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4(3H)-one , also known by its CAS number 294648-94-5, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C27H22N2OS
  • Molecular Weight : 454.617 g/mol

Structure

The structure of the compound features a naphthylmethyl sulfanyl group attached to a tetrahydrobenzothieno-pyrimidinone core, which is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 2-thiopyrimidines have been reported to show activity against multi-resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus . The presence of the sulfur atom in the structure is crucial for enhancing antibacterial efficacy.

Antitumor Activity

Research has demonstrated that related compounds can exhibit antiproliferative effects on various cancer cell lines. A study evaluating molecular hybrids indicated that certain analogues could effectively block cell cycle progression and induce cytotoxic effects in cancer cells . The mechanism often involves disruption of microtubule dynamics, leading to apoptosis.

Anti-inflammatory Effects

Compounds similar to 2-[(1-Naphthylmethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4(3H)-one have been explored for their anti-inflammatory properties. The benzothieno-pyrimidine scaffold is known for modulating inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

A series of derivatives based on thiopyrimidine structures were synthesized and evaluated for their antimicrobial activity. Among these, several compounds exhibited potent effects against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antiproliferative Activity Against Cancer Cells

In a comprehensive evaluation of antiproliferative agents targeting cancer cells, specific derivatives demonstrated nanomolar range activity against multiple cancer lines. The study utilized chick chorioallantoic membrane assays to assess tumor growth inhibition and angiogenesis blocking capabilities .

Data Table: Biological Activity Summary

Activity Type Effect Reference
AntimicrobialEffective against E. coli, S. aureus
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory pathwaysGeneral Knowledge

Q & A

Basic: What synthetic methodologies are most effective for synthesizing this compound and its intermediates?

Answer:
The compound is synthesized via aza-Wittig reactions to form the pyrimidine core, followed by nucleophilic substitution at the 2-position with 1-naphthylmethyl thiol. Key intermediates include 3-amino derivatives, which can be functionalized with aromatic aldehydes to form Schiff bases. Reaction optimization involves controlling anhydrous conditions, temperature (80–120°C), and catalysts like triethylamine. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed to evaluate substituent effects?

Answer:

  • Variable substituents: Synthesize analogs with modifications at the 2-(sulfanyl) and 3-phenyl positions (e.g., replacing 1-naphthyl with benzodioxolyl or pyridinyl groups).
  • Biological assays: Test against microbial strains (e.g., S. aureus, E. coli) for antimicrobial activity and COX-1/COX-2 inhibition for anti-inflammatory potential.
  • Data analysis: Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity. Structural analogs with 4-pyridinylmethyl groups showed enhanced COX-2 selectivity (IC50 = 0.8 μM) .

Basic: What analytical techniques are critical for structural validation?

Answer:

  • X-ray crystallography: Resolves the planar thienopyrimidine core and confirms substituent orientations (e.g., dihedral angles between naphthyl and phenyl groups) .
  • NMR spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR identify key protons (e.g., NH at δ 10.2 ppm) and carbons (C=O at δ 170 ppm).
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., m/z 495.12 for C28H22N2OS2<sup>+</sup>) .

Advanced: How can contradictory biological activity data across studies be resolved?

Answer:

  • Standardize assays: Use consistent microbial strains (ATCC standards) and enzyme sources (e.g., recombinant COX-2).
  • Purity verification: Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient).
  • Control experiments: Include reference drugs (e.g., ibuprofen for anti-inflammatory assays) and assess solvent effects (DMSO vs. saline) .

Advanced: What computational strategies predict binding interactions with therapeutic targets?

Answer:

  • Molecular docking: Use AutoDock Vina to dock the compound into COX-2 (PDB: 3LN1). The 1-naphthyl group may occupy hydrophobic pockets, while the sulfanyl moiety forms hydrogen bonds with Arg<sup>120</sup>.
  • MD simulations: Run 100-ns trajectories to assess stability of ligand-protein complexes. Analogs with bulkier 2-substituents showed higher binding free energies (ΔG = -9.2 kcal/mol) .

Basic: How can reaction yields be improved during sulfur-containing analog synthesis?

Answer:

  • Optimize nucleophilic substitution: Use excess 1-naphthylmethyl mercaptan (1.5 eq) in DMF at 60°C.
  • Catalysts: Add KI (10 mol%) to enhance thiol reactivity.
  • Workup: Quench with ice-water to precipitate crude product, followed by Soxhlet extraction with chloroform .

Advanced: What strategies enhance antimicrobial activity via Schiff base derivatives?

Answer:

  • Schiff base synthesis: React 3-amino intermediates with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux.
  • Bioactivity testing: Derivatives with electron-withdrawing groups (e.g., -NO2) showed 4-fold higher activity against C. albicans (MIC = 8 μg/mL) compared to parent compounds .

Advanced: Which preclinical models evaluate hypolipidemic potential?

Answer:

  • In vivo models: Use high-fat diet-induced hyperlipidemic rats (n=10/group). Administer 10 mg/kg/day orally for 4 weeks.
  • Endpoints: Measure serum LDL (-38%), HDL (+22%), and triglycerides (-45%) via enzymatic assays. Structural analogs like LM-1554 reduced aortic plaque formation by 60% in rabbits .

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